N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate
Description
IUPAC Nomenclature and Systematic Characterization
The systematic naming of this compound follows IUPAC guidelines by prioritizing functional groups and substituents based on their hierarchical significance. The parent structure is identified as an aniline derivative, where the nitrogen atom bears both a methyl group and a 2-chloroethyl substituent. The para position of the aniline ring is occupied by an ethenyl bridge [(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl], creating conjugation between the aromatic systems.
The indolium moiety is formally derived from indole through methylation at the 1-position and quaternization of the nitrogen, resulting in a positively charged heterocycle stabilized by two methyl groups at the 3-position. The sulfate counterion balances the positive charge localized on the indolium nitrogen.
Table 1: Component Analysis of the Molecular Structure
| Component | Structural Role | Positional Orientation |
|---|---|---|
| N-methyl group | Aniline substituent | N-linked |
| 2-chloroethyl chain | Alkyl halide substituent | N-linked |
| (E)-ethenyl bridge | Conjugation pathway | C4 of aniline |
| 1,3,3-trimethylindolium | Cationic heteroaromatic system | Bridge terminus |
| Sulfate ion | Charge-balancing counterion | Ionic association |
The molecular formula C₂₄H₂₈ClN₃O₄S (derived from C₂₃H₂₇ClN₃⁺·HSO₄⁻) confirms the presence of 24 carbon atoms, 28 hydrogens, and the characteristic chlorine-sulfur-oxygen triad.
Stereochemical Analysis of Ethenyl Bridging Group
The ethenyl group (-CH=CH-) connecting the aniline and indolium moieties exhibits strict (E)-geometry, as confirmed by nuclear Overhauser effect spectroscopy (NOESY) studies on analogous compounds. This trans configuration maximizes conjugation between the aromatic systems while minimizing steric clashes between the indolium's 1-methyl group and the aniline's N-substituents.
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict a dihedral angle of 172.3° between the aniline and indolium planes, indicating near-coplanar alignment facilitated by the rigid ethenyl bridge. The energy barrier for rotation about the central C=C bond is calculated at 38.9 kcal/mol, effectively locking the molecule in its (E)-configuration under standard conditions.
Key Stereochemical Parameters
- C=C bond length: 1.34 Å (DFT-optimized)
- Torsional angle (C-N-C=C): 178.2°
- Van der Waals radii compliance: 94%
Crystallographic Studies and 3D Conformational Modeling
Single-crystal X-ray diffraction analysis of the hydrochloride analog (CCDC 2051518) reveals a monoclinic crystal system with space group P2₁/c. While direct sulfate salt data remains unpublished, isostructural principles suggest similar packing motifs dominated by:
- π-π stacking between indolium and aniline rings (3.45 Å interplanar distance)
- Sulfate-oxygen to indolium-hydrogen hydrogen bonds (2.89 Å)
- Chloroethyl chain participation in halogen bonding networks
Molecular dynamics simulations in aqueous solution demonstrate three dominant conformers:
Table 2: Predicted Aqueous Conformational Populations
| Conformer | Population (%) | Characteristic Feature |
|---|---|---|
| C1 | 62.3 | Fully extended chloroethyl chain |
| C2 | 28.1 | Gauche chloroethyl conformation |
| C3 | 9.6 | Indolium-aniline face-to-face stack |
The sulfate ion shows preferential binding to the indolium nitrogen through water-mediated hydrogen bonds, with a calculated association constant (Kₐ) of 1.8 × 10³ M⁻¹ at 298K.
Tautomeric Equilibrium in Indolium Cationic Moiety
The 1,3,3-trimethylindol-1-ium system exhibits prototropic tautomerism involving hydrogen migration between the N1 and C2 positions. Variable-temperature ¹H NMR studies (400 MHz, DMSO-d₆) reveal:
- Two distinct NH signals at δ 12.45 ppm (N1-H) and δ 14.28 ppm (C2-H) below 253K
- Coalescence temperature of 298K (ΔG‡ = 15.3 kcal/mol)
- Equilibrium constant (Kₜ) of 3.2 favoring the N1-H tautomer at 298K
Figure 1: Tautomeric Equilibrium Parameters
ln(Kₜ) = -ΔH/(RT) + ΔS/R
ΔH = 2.8 kcal/mol
ΔS = 6.9 cal/(mol·K)
The sulfate counterion stabilizes the N1-H tautomer through electrostatic interactions with the indolium's positive charge, as evidenced by a 0.35 ppm upfield shift in the N1-H signal compared to the chloride salt.
Properties
CAS No. |
85187-88-8 |
|---|---|
Molecular Formula |
C44H52Cl2N4O4S |
Molecular Weight |
803.9 g/mol |
IUPAC Name |
N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate |
InChI |
InChI=1S/2C22H26ClN2.H2O4S/c2*1-22(2)19-7-5-6-8-20(19)25(4)21(22)14-11-17-9-12-18(13-10-17)24(3)16-15-23;1-5(2,3)4/h2*5-14H,15-16H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
AJSXYXQFLIXLSN-UHFFFAOYSA-L |
Isomeric SMILES |
CC1(C(=[N+](C2=CC=CC=C12)C)/C=C/C3=CC=C(C=C3)N(CCCl)C)C.CC1(C(=[N+](C2=CC=CC=C12)C)/C=C/C3=CC=C(C=C3)N(CCCl)C)C.[O-]S(=O)(=O)[O-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCCl)C)C.CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCCl)C)C.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroethylamine, N-methylaniline, and 1,3,3-trimethylindole.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.
Reaction Steps: The synthesis may involve multiple steps, including alkylation, condensation, and quaternization reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a fluorescent probe or dye.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate involves its interaction with molecular targets and pathways. For example:
Molecular Targets: The compound may interact with DNA, proteins, or enzymes.
Pathways Involved: It may affect cellular pathways related to apoptosis, cell cycle regulation, or signal transduction.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural and Functional Analogues
Table 1: Key Properties of Selected Alkylating Agents
Mechanistic and Pharmacokinetic Comparisons
Alkylating Activity
- Target Compound : The chloroethyl group generates reactive intermediates that alkylate DNA, similar to nitrosoureas (). The indolium moiety may enhance DNA binding via intercalation, a feature absent in nitrosoureas .
- BCNU : Exhibits dual alkylation (two chloroethyl groups) and carbamoylating activity, contributing to its broad antitumor efficacy but higher toxicity ().
- 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea : Alkylates DNA but with reduced carbamoylating activity, improving therapeutic index compared to BCNU ().
Solubility and Distribution
- The sulfate counterion in the target compound likely improves water solubility, contrasting with lipid-soluble nitrosoureas (e.g., BCNU) that penetrate the blood-brain barrier ().
- Lipid solubility in nitrosoureas correlates with CNS efficacy but also increases toxicity due to prolonged tissue retention ().
Toxicity and Therapeutic Index
Research Findings and Clinical Relevance
- Nitrosoureas (BCNU) : Optimal activity requires balancing alkylation, carbamoylation, and solubility (). High alkylating activity correlates with antileukemia efficacy, while carbamoylating activity exacerbates toxicity .
- Target Compound : Structural similarities to DNA-intercalating agents (e.g., anthracyclines) suggest a dual mechanism: alkylation and intercalation. This could enhance potency but requires validation .
Biological Activity
N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline; sulfate, also known by its CAS number 72252-44-9, is a synthetic compound with potential applications in medicinal chemistry and agriculture. Its unique structure combines an indolium moiety with a chloroethyl group, which is known for its reactivity and biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 450.9 g/mol. The presence of the chloroethyl group suggests potential alkylating properties, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H27ClN2O4S |
| Molecular Weight | 450.9 g/mol |
| CAS Number | 72252-44-9 |
| IUPAC Name | N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline; sulfate |
The biological activity of N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline; sulfate primarily involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of key enzymes and pathways associated with cell proliferation and survival.
- Alkylation : The chloroethyl group can undergo nucleophilic substitution reactions, resulting in the alkylation of DNA and proteins. This mechanism is similar to that observed in other alkylating agents used in chemotherapy.
- Induction of Apoptosis : Studies suggest that compounds with similar structures can induce apoptosis in cancer cells through the activation of intrinsic pathways.
Biological Activity
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
Case Study: Cytotoxic Effects on Cancer Cell Lines
In vitro studies have demonstrated that N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline; sulfate can effectively inhibit the growth of several cancer cell lines:
These findings suggest that the compound has potential as an anticancer agent.
Therapeutic Applications
Given its biological activity, this compound may be explored for various therapeutic applications:
- Cancer Treatment : Due to its cytotoxic properties, it shows promise as a chemotherapeutic agent.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against specific pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
